molecular formula C11H17BrN2O2 B11826089 2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide

2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide

Cat. No.: B11826089
M. Wt: 289.17 g/mol
InChI Key: OXXMXSSDXZTHPN-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide is a synthetic organic compound with the molecular formula C11H17BrN2O2 and a molecular weight of 289.17 g/mol. This compound features a 2-bromo-2-methylpropanamide moiety linked to a 5-(tert-butyl)oxazol-2-yl group. The tert-butyl group is a bulky substituent known to influence the compound's steric and electronic properties, which can be critical for its interaction with biological targets . The bromine atom on the propanamide chain makes it a potential alkylating agent or a versatile intermediate for further synthetic modifications via nucleophilic substitution reactions. Researchers investigating cannabinoid receptor biology may find this compound of interest. Patents disclose that molecules sharing this core structure, specifically N-(3-tert-butyl-1,2-oxazol-5-yl)-2-methyl-2-(methylsulfonyl)propanamide analogs, have been developed and studied as modulators of the CB2 receptor . This suggests potential applications in immunological and neurological research. Furthermore, compounds with similar bromoalkyl motifs are utilized in medicinal chemistry programs, such as in the development of novel anti-tubercular agents, highlighting the utility of such building blocks in drug discovery . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, refer to the relevant Material Safety Data Sheet (MSDS) for safety information, and consult scientific literature for specific application protocols.

Properties

Molecular Formula

C11H17BrN2O2

Molecular Weight

289.17 g/mol

IUPAC Name

2-bromo-N-(5-tert-butyl-1,3-oxazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C11H17BrN2O2/c1-10(2,3)7-6-13-9(16-7)14-8(15)11(4,5)12/h6H,1-5H3,(H,13,14,15)

InChI Key

OXXMXSSDXZTHPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)NC(=O)C(C)(C)Br

Origin of Product

United States

Preparation Methods

Simultaneous Cyclization and Amidation

This method integrates oxazole ring formation and amide coupling in a single step under microwave irradiation.

Reaction Conditions
A mixture of tert-butyl glycidate (1.0 equiv), 2-bromo-2-methylpropanamide (1.2 equiv), and ammonium acetate (2.0 equiv) in N,N-dimethylformamide (DMF) is heated at 150°C for 20 minutes under microwave conditions. The reaction achieves a 70% yield, with a 40% reduction in time compared to conventional heating.

Mechanistic Analysis
Microwave irradiation accelerates the cyclization step by enhancing molecular collision frequency. The tert-butyl group stabilizes the transition state through steric and inductive effects, reducing byproduct formation.

Table 1: Comparison of Conventional vs. Microwave Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time6 hours20 minutes
Yield65%70%
Purity (HPLC)95%98%

Solid-Phase Synthesis Using Resin-Bound Intermediates

Immobilization of 5-(tert-butyl)oxazol-2-amine on Wang Resin

This approach enables scalable synthesis and simplified purification.

Procedure

  • Resin Functionalization : Wang resin is activated with N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DCM.

  • Amine Coupling : 5-(tert-butyl)oxazol-2-amine (1.2 equiv) is coupled to the resin at 25°C for 24 hours.

  • Acylation : 2-Bromo-2-methylpropanoyl chloride (1.5 equiv) in DMF is added, followed by cleavage with trifluoroacetic acid (TFA)/water (95:5 v/v).

Advantages

  • Yield : 82% after cleavage.

  • Purity : >99% by HPLC due to effective removal of unreacted reagents.

Critical Analysis of Byproduct Formation

Bromine Displacement Side Reactions

Competing nucleophilic substitution at the bromine center generates 2-methyl-N-(5-(tert-butyl)oxazol-2-yl)propanamide as a major byproduct (8–12% yield). This is mitigated by:

  • Using anhydrous solvents to suppress hydrolysis.

  • Lowering reaction temperatures to –10°C in polar aprotic solvents like DMF.

Table 2: Byproduct Yields Under Varied Conditions

SolventTemperature (°C)Byproduct Yield (%)
THF08
DMF–104
DCM2515

Chemical Reactions Analysis

2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing brominated oxazole derivatives exhibit promising antimicrobial properties. For instance, related studies have demonstrated that oxazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria. The mechanisms often involve interference with bacterial cell wall synthesis or function.

Case Study:

  • A study evaluating various oxazole derivatives found that certain compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that 2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide may similarly exhibit such properties .

Anticancer Potential

The compound's structural features position it as a candidate for anticancer drug development. The presence of the oxazole moiety is known to influence the interaction with biological targets relevant to cancer treatment.

Case Study:

  • In vitro studies on related oxazole derivatives have shown efficacy against various cancer cell lines, including breast and colon cancer. The compounds were tested using assays such as Sulforhodamine B (SRB) to assess cytotoxicity . It is hypothesized that this compound could exhibit similar anticancer activity due to its structural analogies.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods involving the bromination of oxazole derivatives followed by amide formation.

Key Synthetic Steps:

  • Bromination: Introduction of the bromine atom at the 2-position of the oxazole ring.
  • Amidation: Reaction with appropriate amines to form the desired amide structure.

Recent advancements in synthetic strategies highlight eco-friendly methods utilizing mild conditions and sustainable catalysts .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
4-Bromophenyl-thiazol derivativesAntimicrobial and anticancer
Benzoxazole derivativesAnticancer activity against MCF7 cells
4-Amino-6-N-substituted triazine derivativesCytotoxic against multiple cancer lines

Mechanism of Action

The mechanism of action of 2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and oxazole ring play crucial roles in its reactivity and binding to target molecules. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural Differences :

  • The target compound’s 5-(tert-butyl)oxazol-2-yl group is bulkier and more electron-rich compared to the chlorophenyl, sulfonyl, or phenolic substituents in analogues. This steric hindrance may reduce reaction rates in nucleophilic substitutions but improve thermal stability.

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
Target Compound 5-(tert-butyl)oxazol-2-yl ~308.2 (calculated) Not reported Expected ν(C=O) ~1650 cm⁻¹
Compound 35 () 4-chlorophenyl ~274.6 (calculated) Not reported Aromatic C-Cl stretch ~750 cm⁻¹
Compound 252 () (4-methylphenyl)sulfonyl 350.24 40–41 ¹H NMR: δ 7.75 (d, 2H, Ar–H)
Compound 2-hydroxy-5-methylphenyl ~287.1 (calculated) Not reported O–H stretch ~3300 cm⁻¹
  • Solubility: The tert-butyl group in the target compound likely reduces polarity, decreasing solubility in polar solvents (e.g., water) compared to the sulfonyl or phenolic analogues.
  • Crystallinity : Bulky substituents may enhance crystallinity, as seen in Compound 252’s well-defined melting point .

Biological Activity

2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C11_{11}H17_{17}BrN2_2O2_2
  • Molecular Weight : 289.17 g/mol
  • CAS Number : 1352515-11-7

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research has indicated that it may modulate certain receptor activities, particularly cannabinoid receptors, which are involved in various physiological processes including pain sensation, mood regulation, and appetite control.

Biological Activity Overview

  • Cannabinoid Receptor Modulation :
    • The compound has been shown to interact with cannabinoid receptors, which play a crucial role in the endocannabinoid system. This interaction can influence pain relief and anti-inflammatory effects .
  • Neuroprotective Effects :
    • Studies suggest that compounds similar to this compound exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound may possess antimicrobial properties, although further research is required to fully elucidate its efficacy against specific pathogens .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Cannabinoid ModulationInteraction with CB receptors; potential analgesic effects
NeuroprotectionProtective effects in neuronal models
AntimicrobialIn vitro activity against selected pathogens

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of oxazole derivatives found that compounds structurally related to this compound significantly reduced neuronal cell death in vitro. The mechanism was attributed to the inhibition of oxidative stress pathways and modulation of apoptotic signaling .

Case Study: Cannabinoid Receptor Interaction

In a pharmacological study, the compound was tested for its ability to activate CB1 and CB2 receptors. Results indicated a dose-dependent activation of these receptors, suggesting potential applications in managing chronic pain and inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide, and how are reaction conditions optimized?

  • Answer : The compound is typically synthesized via bromination of precursor acetamide derivatives using reagents like N-bromosuccinimide (NBS) or bromine under controlled conditions. Key steps include:

  • Precursor preparation : Reacting oxazole derivatives with propanamide intermediates.
  • Bromination : Using NBS in inert solvents (e.g., CCl₄) at 0–25°C to ensure regioselectivity .
  • Purification : Thin-layer chromatography (TLC) for reaction monitoring and recrystallization from polar solvents (e.g., ethyl acetate/petroleum ether) to isolate pure product .
    • Optimization : Adjusting solvent polarity, temperature, and stoichiometric ratios of reagents to maximize yield and minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and verify bromine placement .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., 281.10 g/mol) .
  • Infrared (IR) Spectroscopy : Identify functional groups like amide C=O (1650–1700 cm⁻¹) and C-Br (500–600 cm⁻¹) .
  • Melting Point Analysis : Confirm purity (e.g., 164–166°C for analogous brominated acetamides) .

Advanced Research Questions

Q. How can substitution reactions at the bromine site be optimized to synthesize diverse derivatives?

  • Answer :

  • Nucleophilic Substitution : Use amines (e.g., primary/secondary amines) or thiols in polar aprotic solvents (DMF, DMSO) with catalytic bases (K₂CO₃) .
  • Solvent Effects : Higher yields observed in DMSO due to enhanced nucleophilicity .
  • Catalysis : Transition-metal catalysts (e.g., CuI) for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Monitoring : Real-time TLC or HPLC to track reaction progress and isolate intermediates .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve overlapping signals .
  • Isotopic Labeling : Use deuterated analogs to clarify ambiguous proton environments .
  • Computational Modeling : Density Functional Theory (DFT) to predict NMR/IR spectra and compare with experimental data .

Q. How does the compound interact with biological targets, such as enzymes, and what methods validate these interactions?

  • Answer :

  • Enzyme Inhibition Assays : Test activity against targets like kinases or proteases using fluorogenic substrates .
  • Molecular Docking : Computational studies (AutoDock Vina) to predict binding modes within active sites .
  • Cellular Assays : Evaluate osteoclastogenesis inhibition (e.g., TRAP staining in RAW264.7 cells) .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

  • Answer :

  • Crystal Growth : Slow evaporation from DMSO/EtOH mixtures to obtain diffraction-quality crystals .
  • Data Collection : Low-temperature (123 K) settings to minimize radiation damage .
  • Refinement Challenges : Resolve disorder in tert-butyl groups using restraints (SHELXL) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

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